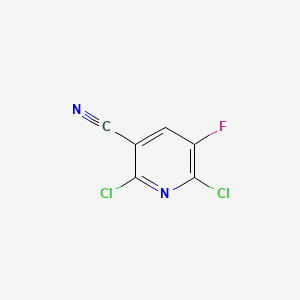

2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile

Cat. No. B1333546

Key on ui cas rn:

82671-02-1

M. Wt: 190.99 g/mol

InChI Key: DEDKKOOGYIMMBC-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06197964B1

Procedure details

240 g of 3-cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt (cf. Example 8) were initially introduced into 2,400 g of phosphorus oxychloride. 15.8 g of triethylamine and subsequently 648 g of phosphorus trichloride were then added while heeding the evolution of heat. The mixture was heated to the reflux temperature (74° C., evolution of hydrogen chloride) and 312 g of chlorine were then passed in over a period of 2 hours, the reflux temperature slowly rising to 106° C. and a vigorous evolution of hydrogen chloride being observed. To bring the reaction to completion, after the chlorine had been passed in, the mixture was heated under reflux for a further 8 hours. Thereafter, 2794 g of phosphorus oxychloride (comprising excess phosphorus trichloride) were distilled off at a bottom temperature of about 70° C., the pressure slowly being reduced down to 120 mbar. The mixture was allowed to cool and the residue was taken up in methylene chloride. The suspension formed was added slowly to water, while heeding the evolution of heat, during which the temperature rose up to 40° C. (reflux of methylene chloride). The mixture was then subsequently stirred at 40° C. for 1 hour and allowed to cool, the organic phase was separated off and the aqueous phase was extracted with fresh methylene chloride. The combined methylene chloride phases were dried and evaporated on a rotary evaporator. The residue which remained was dried in vacuo at 60° C. 232.5 g of 2,6-dichloro-5-fluoronicotinonitrile (purity 94.7%, yield 85% of theory) were obtained as a brown-yellow solid.

Name

3-cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt

Quantity

240 g

Type

reactant

Reaction Step Two

Yield

85%

Identifiers

|

REACTION_CXSMILES

|

[Na].[C:2]([C:4]1[CH:9]=[C:8]([F:10])[C:7](=O)[NH:6][C:5]=1O)#[N:3].P(Cl)(Cl)(Cl)=O.P(Cl)(Cl)Cl.[ClH:22].[Cl:23]Cl>C(Cl)Cl.O.C(N(CC)CC)C>[Cl:22][C:5]1[N:6]=[C:7]([Cl:23])[C:8]([F:10])=[CH:9][C:4]=1[C:2]#[N:3] |f:0.1,^1:0|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

648 g

|

|

Type

|

reactant

|

|

Smiles

|

P(Cl)(Cl)Cl

|

|

Name

|

|

|

Quantity

|

15.8 g

|

|

Type

|

solvent

|

|

Smiles

|

C(C)N(CC)CC

|

Step Two

|

Name

|

3-cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt

|

|

Quantity

|

240 g

|

|

Type

|

reactant

|

|

Smiles

|

[Na].C(#N)C1=C(NC(C(=C1)F)=O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)(Cl)(Cl)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

|

Name

|

|

|

Quantity

|

312 g

|

|

Type

|

reactant

|

|

Smiles

|

ClCl

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCl

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

40 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was then subsequently stirred at 40° C. for 1 hour

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

of heat

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were then passed in over a period of 2 hours

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

slowly rising to 106° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction to completion

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux for a further 8 hours

|

|

Duration

|

8 h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Thereafter, 2794 g of phosphorus oxychloride (comprising excess phosphorus trichloride) were distilled off at a bottom temperature of about 70° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The suspension formed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

of heat, during which the temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

rose up to 40° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the organic phase was separated off

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous phase was extracted with fresh methylene chloride

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The combined methylene chloride phases were dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated on a rotary evaporator

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue which remained was dried in vacuo at 60° C

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=C(C#N)C=C(C(=N1)Cl)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 232.5 g | |

| YIELD: PERCENTYIELD | 85% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |